Cynarin Sodium Salt
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Overview
Description
Cynarin Sodium Salt is a derivative of hydroxycinnamic acid, primarily found in artichokes (Cynara scolymus). It is known for its various health benefits, including antioxidant, choleretic, hepatoprotective, bile-enhancing, and lipid-lowering effects . This compound is widely studied for its potential therapeutic applications in treating liver diseases, cardiovascular conditions, and digestive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cynarin Sodium Salt can be synthesized through the esterification of caffeic acid and quinic acid, followed by the conversion to its sodium salt form. The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of cynarin from artichoke leaves, followed by purification and conversion to its sodium salt form. The process includes solvent extraction, filtration, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cynarin Sodium Salt undergoes various chemical reactions, including:
Oxidation: Cynarin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert cynarin to its corresponding alcohols.
Substitution: Cynarin can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of cynarin .
Scientific Research Applications
Cynarin Sodium Salt has a wide range of scientific research applications, including:
Mechanism of Action
Cynarin Sodium Salt exerts its effects through various molecular targets and pathways:
Liver Protection: Cynarin stimulates bile production, aiding in digestion and liver detoxification.
Lipid Lowering: It modulates lipid metabolism by inhibiting the synthesis of cholesterol and promoting its excretion.
Anti-inflammatory: Cynarin downregulates the expression of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells, reducing inflammation.
Neuroprotection: It inhibits glutamate release, providing neuroprotective effects in the brain.
Comparison with Similar Compounds
Cynarin Sodium Salt is compared with other similar compounds, such as:
Cyanidin: Another compound found in artichokes, known for its antioxidant properties.
Luteolin: A flavonoid with anti-inflammatory and antioxidant effects.
Cynaroside: A glycoside derivative of luteolin, also found in artichokes.
This compound is unique due to its potent hepatoprotective and lipid-lowering effects, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C25H23NaO12 |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
sodium;(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H24O12.Na/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);/q;+1/p-1/b7-3+,8-4+;/t19-,20-,23+,25-;/m1./s1 |
InChI Key |
ICFXYUMXKYMFFI-SXYVKZDHSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O.[Na+] |
Canonical SMILES |
C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O.[Na+] |
Origin of Product |
United States |
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